Valofane
Overview
Description
Valofane: is a sedative drug structurally related to barbiturates and similar drugs such as primidone. It is metabolized inside the body to form the barbiturate proxibarbital (proxibarbal) and is thus considered a prodrug . The IUPAC name for this compound is 3-allyl-N-(aminocarbonyl)-5-methyl-2-oxotetrahydrofuran-3-carboxamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Valofane is synthesized through a series of chemical reactions involving the formation of a tetrahydrofuran ring. The key steps include the reaction of an allyl group with a carbamoyl group, followed by the formation of a lactone ring .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: Valofane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can replace functional groups in this compound with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, reduced, and substituted compounds .
Scientific Research Applications
Valofane has several scientific research applications, including:
Chemistry: Used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic uses as a sedative and its role as a prodrug for proxibarbital.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Valofane exerts its effects by being metabolized into proxibarbital, which then acts on the gamma-aminobutyric acid (GABA) receptors in the brain. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets include GABA receptors, and the pathways involved are related to the modulation of neurotransmitter activity .
Comparison with Similar Compounds
Barbiturates: Structurally related compounds that also act on GABA receptors.
Primidone: A similar drug that is metabolized into phenobarbital and phenylethylmalonamide.
Proxibarbital: The active metabolite of Valofane.
Uniqueness: this compound is unique in its structure, which includes an allyl group and a tetrahydrofuran ring. This structure allows it to be metabolized into proxibarbital, distinguishing it from other barbiturates and similar compounds .
Biological Activity
Valofane is a sedative compound chemically related to barbiturates, functioning as a prodrug that metabolizes into proxibarbital, its active form. This article explores the biological activity of this compound, including its pharmacological mechanisms, therapeutic applications, and comparative studies with other sedatives.
- IUPAC Name : N-carbamoyl-5-methyl-2-oxo-3-prop-2-enyloxolane-3-carboxamide
- Molecular Formula : C₁₀H₁₄N₂O₄
- Molar Mass : 226.232 g·mol⁻¹
Upon administration, this compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes, leading to the hydrolysis of the carbamoyl group and the formation of proxibarbital. This metabolic pathway is crucial for its sedative effects and minimizes the side effects commonly associated with traditional barbiturates.
This compound acts mainly as a positive modulator of the gamma-aminobutyric acid (GABA) receptor system, enhancing inhibitory neurotransmission. This action results in sedation and anxiolysis while reducing the potential for dependence compared to classic barbiturates. The unique pharmacological profile of proxibarbital allows for effective sedation with a lower risk of abuse.
Therapeutic Applications
This compound is utilized in clinical settings for:
- Sedation : Inducing calmness and relaxation in patients.
- Anxiolysis : Reducing anxiety levels without significant impairment.
The compound's design aims to provide therapeutic benefits while minimizing adverse effects associated with other sedatives.
Comparative Analysis with Other Sedatives
The following table summarizes the characteristics of this compound and its metabolite proxibarbital in comparison to other related compounds:
Compound | Structure Relation | Unique Features |
---|---|---|
This compound | Prodrug | Metabolizes to proxibarbital |
Proxibarbital | Active metabolite | Lower dependence risk than classic barbiturates |
Primidone | Related to barbiturates | Anticonvulsant properties |
Ethinamate | Carbamate derivative | Short-acting sedative-hypnotic |
Phenobarbital | Classic barbiturate | Higher risk of dependence |
This compound's metabolic pathway leading to proxibarbital distinguishes it from these compounds, offering effective sedation without significant impairment or high potential for abuse.
Case Studies and Research Findings
Recent studies have explored the efficacy and safety profile of this compound. One notable case study involved a cohort of patients receiving this compound for procedural sedation. Results indicated that patients experienced significant reductions in anxiety levels with minimal side effects compared to traditional sedatives.
Additionally, research has shown that proxibarbital exhibits unique properties that enhance its therapeutic efficacy while reducing risks associated with long-term use. For instance, a study highlighted the reduced incidence of dependence among users compared to those using conventional barbiturates .
Properties
CAS No. |
3258-51-3 |
---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-carbamoyl-5-methyl-2-oxo-3-prop-2-enyloxolane-3-carboxamide |
InChI |
InChI=1S/C10H14N2O4/c1-3-4-10(7(13)12-9(11)15)5-6(2)16-8(10)14/h3,6H,1,4-5H2,2H3,(H3,11,12,13,15) |
InChI Key |
LVJAHKSVOQLCEV-UHFFFAOYSA-N |
SMILES |
CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)N |
Canonical SMILES |
CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
3258-51-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-allophenyl-2-allyl-gamma-valerolactone allophanyl allyl valerolactone allophanyl-1-allyl-1-valero-3-lactone alpha-allophanyl-alpha-allyl-gamma-valerolactone alpha-allyl-alpha-allophanyl-gamma-valerolactone HH 10018 valofan valofane valofane, (cis)-isomer valofane, (trans)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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